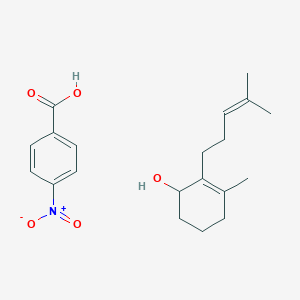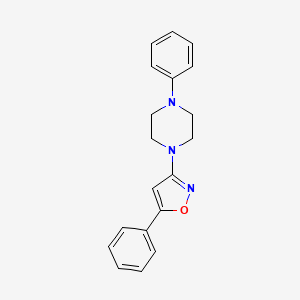
3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid is a complex organic compound that combines a cyclohexene derivative with a nitrobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol typically involves the cyclization of 3-methylcyclohex-2-enone derivatives. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process . For the 4-nitrobenzoic acid component, nitration of benzoic acid is a common method, involving the use of nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclohexene ring may also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carbaldehyde: Shares a similar cyclohexene structure but with an oxirane ring.
5-(6-Methylhepta-1,5-dien-2-yl)-1-(4-methylpent-3-en-1-yl)cyclohex-1-ene: Another cyclohexene derivative with different substituents.
Uniqueness
The uniqueness of 3-Methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid lies in its combination of a cyclohexene ring with a nitrobenzoic acid moiety, providing distinct chemical and biological properties that are not found in similar compounds .
Propiedades
Número CAS |
90740-18-4 |
|---|---|
Fórmula molecular |
C20H27NO5 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
3-methyl-2-(4-methylpent-3-enyl)cyclohex-2-en-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C13H22O.C7H5NO4/c1-10(2)6-4-8-12-11(3)7-5-9-13(12)14;9-7(10)5-1-3-6(4-2-5)8(11)12/h6,13-14H,4-5,7-9H2,1-3H3;1-4H,(H,9,10) |
Clave InChI |
QXRQNGQNRBNDLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1)O)CCC=C(C)C.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)




![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)


![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)


![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
